4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
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Overview
Description
4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine, iodine, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under appropriate conditions.
Reduction: The triazole moiety can be reduced to form different nitrogen-containing functional groups.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield a quinone, while substitution of the halogens could yield a variety of substituted phenol derivatives .
Scientific Research Applications
4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the triazole moiety, which is known for its biological activity.
Industry: Possible use in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL is not fully understood. it is believed to interact with biological targets through the triazole moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction can inhibit enzyme activity or disrupt protein function, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Similar in structure but lacks the triazole moiety.
2-Bromo-4-iodophenol: Similar but does not contain the triazole group.
4-Bromo-2-iodo-6-methylphenol: Similar but with a methyl group instead of the triazole moiety
Uniqueness
The uniqueness of 4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL lies in the presence of the triazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrIN4O |
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Molecular Weight |
392.98 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C9H6BrIN4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-5,16H/b14-3+ |
InChI Key |
IXBSEBLHOXMATO-LZWSPWQCSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N2C=NN=C2)O)I)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN2C=NN=C2)O)I)Br |
Origin of Product |
United States |
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